molecular formula C7H7F2N3O B15246172 4-Amino-3,5-difluoro-N-hydroxybenzimidamide

4-Amino-3,5-difluoro-N-hydroxybenzimidamide

Cat. No.: B15246172
M. Wt: 187.15 g/mol
InChI Key: QDZZVHSGMRLJDP-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluoro-N-hydroxybenzimidamide is a chemical compound with notable applications in various fields of scientific research. This compound is characterized by the presence of amino, difluoro, and hydroxy groups attached to a benzimidamide structure, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-difluoro-N-hydroxybenzimidamide typically involves the introduction of amino and difluoro groups onto a benzimidamide backbone. One common method includes the reaction of 3,5-difluoroaniline with hydroxylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-difluoro-N-hydroxybenzimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or nickel, along with appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Amino-3,5-difluoro-N-hydroxybenzimidamide has a broad range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-difluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,5-difluoro-N-hydroxybenzimidamide stands out due to its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

Molecular Formula

C7H7F2N3O

Molecular Weight

187.15 g/mol

IUPAC Name

4-amino-3,5-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7F2N3O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,10H2,(H2,11,12)

InChI Key

QDZZVHSGMRLJDP-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)N)F)/C(=N/O)/N

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(=NO)N

Origin of Product

United States

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